4H-Thieno[2,3-d]azepin-4-ol, 5,6,7,8-tetrahydro-
Overview
Description
“4H-Thieno[2,3-d]azepin-4-ol, 5,6,7,8-tetrahydro-” is a chemical compound with the molecular formula C8H11NOS . It has an average mass of 169.244 Da and a monoisotopic mass of 169.056137 Da .
Molecular Structure Analysis
The molecular structure of “4H-Thieno[2,3-d]azepin-4-ol, 5,6,7,8-tetrahydro-” consists of 8 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom . For a detailed structural analysis, techniques like NMR spectroscopy can be used .Physical And Chemical Properties Analysis
The physical and chemical properties of “4H-Thieno[2,3-d]azepin-4-ol, 5,6,7,8-tetrahydro-” include its molecular formula (C8H11NOS), average mass (169.244 Da), and monoisotopic mass (169.056137 Da) . Additional properties such as melting point, boiling point, and density can be determined through experimental methods .Scientific Research Applications
Arginine Vasopressin Antagonist
The compound has been found to be a very potent combined V1 and V2 antagonist . This means it can block the effects of arginine vasopressin (AVP), a hormone that plays a key role in maintaining water balance in the body .
Hypertension Treatment
The compound has shown potential in antagonizing AVP-induced hypertension in rats . This suggests it could be used in the treatment of high blood pressure .
Diuretic Effect
The compound has demonstrated a diuretic effect in rats . Diuretics are substances that promote diuresis, the increased production of urine .
Synthesis of Psammopemmin A
The compound can be used as a reactant in the synthesis of psammopemmin A , an antitumor agent .
Synthesis of β-ketoesters and Tricyclic Tetrahydrobenzindoles
The compound can be used as a reactant in the synthesis of 1,3,4,5-tetrahydrobenzindole β-ketoesters and tricyclic tetrahydrobenzindoles . These compounds have potential applications in medicinal chemistry .
Synthesis of Indole and Dihydroindole Derivatives
The compound can be used in the preparation of tricyclic indole and dihydroindole derivatives . These derivatives can act as inhibitors of guanylate cyclase , an enzyme that plays a crucial role in cellular signal transduction.
Mechanism of Action
Target of Action
It is known that similar compounds, such as hetero-annulated azepines, have been found to exhibit a wide range of pharmacological properties . These include acting as inhibitors of protein tyrosine phosphatase 1B (PTP1B), 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoAreductase), checkpoint kinase 2 (Chk2), Pan-Pim kinase, apurine/apyrimidine endonuclease 1 (APE1), 11-β-hydroxysteroid dehydrogenase type 1, tyrosine kinase, protein kinase associated with the 7th cycle of cell division (kinases CDC7), mitogen-activated protein kinases (MEK), cholinesterases .
Mode of Action
Related compounds have been found to act as noncompetitive agonists of farnesoid x receptor (fxr), 5-hydroxytryptamine 2 (5-нт2), arginine vasopressin, 5-ht2a/5-ht2c, and oxytocin receptors .
Biochemical Pathways
Similar compounds have been found to affect a variety of biochemical pathways, including those involving protein tyrosine phosphatase 1b (ptp1b), 3-hydroxy-3-methylglutaryl-coenzyme a reductase (hmg-coareductase), checkpoint kinase 2 (chk2), pan-pim kinase, apurine/apyrimidine endonuclease 1 (ape1), 11-β-hydroxysteroid dehydrogenase type 1, tyrosine kinase, protein kinase associated with the 7th cycle of cell division (kinases cdc7), mitogen-activated protein kinases (mek), cholinesterases .
Result of Action
Related compounds have been found to exhibit a wide range of pharmacological properties .
properties
IUPAC Name |
5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepin-4-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c10-7-5-9-3-1-8-6(7)2-4-11-8/h2,4,7,9-10H,1,3,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPZHHCKZWIJJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C2=C1SC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60469790 | |
Record name | 4H-Thieno[2,3-d]azepin-4-ol, 5,6,7,8-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60469790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
102997-00-2 | |
Record name | 4H-Thieno[2,3-d]azepin-4-ol, 5,6,7,8-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60469790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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